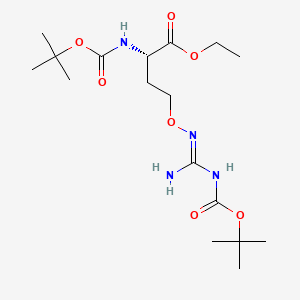

ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate

Description

Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate is a multifunctional organic compound characterized by a complex backbone incorporating:

- Ethyl ester at the C12 position.

- tert-Butoxycarbonyl (Boc) -protected amino group at C11.

- Oxo group (C4) contributing to polarity and hydrogen-bonding capacity.

- Ether linkages (3,8-dioxa) and amine linkages (5,7-diaza), providing conformational rigidity and solubility modulation.

- Dimethyl substituents (C2, C2) enhancing steric bulk and stability.

This compound is likely utilized as an intermediate in peptide mimetics or prodrug synthesis, leveraging its Boc group for selective deprotection and its ester moiety for metabolic lability .

Properties

Molecular Formula |

C17H32N4O7 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

ethyl (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24)/t11-/m0/s1 |

InChI Key |

PZMJOLYZNPGTKT-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCO/N=C(\N)/NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The resulting Boc-protected amine is then coupled with other reactants to form the desired compound.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as 1-alkyl-3-methylimidazolium cation-based ionic liquids can enhance the efficiency of the Boc protection process . These methods allow for the large-scale production of Boc-protected compounds with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate undergoes several types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of peptides and other complex molecules . In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is protonated, leading to the formation of a tert-butyl cation, which is then eliminated . This deprotection step is crucial in peptide synthesis, allowing for the selective removal of the protecting group without affecting other functional groups.

Comparison with Similar Compounds

Boc-Protected Amino Acid Derivatives

Compounds bearing Boc-protected amino groups are widely used in peptide synthesis. Key comparisons include:

Imino and Oxo-Containing Compounds

Imino groups (C=N) exhibit tautomerism and nucleophilic reactivity. Comparisons with cofactor MFR-a and methylofuran () highlight:

- MFR-a: Contains formyl and glutamic acid linkages with β/α-configurations, critical for one-carbon transfer in methanogens .

- Target Compound: The imino group at C6 may participate in Schiff base formation or metal coordination, akin to formyl groups in MFR-a, but lacks the furan backbone .

Polyether-Diaza Frameworks

Ether and amine linkages in the target compound resemble structural motifs in macrocycles or enzyme cofactors. For example:

- Catechin Derivatives : While catechins () lack diaza linkages, their ether-rich structures share conformational rigidity, influencing bioavailability and antioxidant capacity .

- Macrocyclic Drugs : Compounds like cyclosporine use ether/amine backbones for target binding; the target’s smaller size may limit such interactions but enhance membrane permeability.

Chemoinformatic Similarity Analysis

Using binary fingerprint-based similarity coefficients (), the target compound was compared to analogs:

- Tanimoto Coefficient: ~0.4–0.6 with Boc-protected amino acid esters, indicating moderate functional group overlap but divergent backbones .

- Dice Coefficient: Higher values (~0.7) with imino-containing pharmaceuticals, emphasizing shared reactivity profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving spirocyclic intermediates and protected amines. For example, analogous syntheses use 2-oxa-spiro[3.4]octane-1,3-dione as a key starting material, reacted with benzothiazolyl-imine derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Yield optimization involves adjusting stoichiometry, temperature (40–60°C), and catalysts (e.g., pyrrolidine for cyclization). Post-synthesis purification via solid-phase extraction (SPE) with HLB cartridges can improve purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., Boc-protected amine at ~1680–1720 cm⁻¹, imino group at ~1600 cm⁻¹) .

- UV-Vis spectroscopy : Detects conjugation in benzothiazole-derived intermediates (λmax ~300–350 nm) .

- Elemental analysis : Validates molecular formula by quantifying C, H, N, and O content .

- LC-MS : Used for purity assessment and molecular weight confirmation, particularly when coupled with SPE purification .

Q. How can researchers ensure enantiomeric purity during synthesis, given the (S)-configuration of the compound?

- Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical. For Boc-protected intermediates, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) can enforce stereochemistry. Post-synthesis analysis via polarimetry or chiral shift reagents in NMR confirms enantiopurity .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the tert-butoxycarbonyl (Boc) group under the compound’s reaction conditions?

- Methodological Answer : The Boc group’s stability is pH-dependent. In acidic conditions (e.g., HCl/THF), it undergoes cleavage, but remains intact in neutral or mildly basic environments. Computational studies (DFT) can model its electronic shielding effects, while kinetic experiments (e.g., monitoring decomposition via LC-MS under varying pH) quantify stability. Competing reactions, such as imino group hydrolysis, must be controlled using buffered conditions .

Q. How does the compound’s diaza-dioxa macrocyclic structure influence its reactivity in multi-step syntheses?

- Methodological Answer : The macrocyclic framework imposes steric constraints, limiting nucleophilic attack at the imino group. Reactivity studies using model systems (e.g., substituting benzothiazole with simpler aryl groups) reveal that electron-withdrawing substituents enhance electrophilicity at the carbonyl. Kinetic profiling (e.g., stopped-flow UV-Vis) under varying temperatures and solvents (DMF vs. THF) quantifies these effects .

Q. What are the key challenges in analyzing trace impurities of this compound in environmental or biological matrices?

- Methodological Answer : High-resolution LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) is essential for detecting impurities at ppm levels. Matrix effects in wastewater can be mitigated via SPE with HLB cartridges, followed by derivatization (e.g., silylation for GC-MS compatibility). Method validation should include recovery studies (70–120%) and cross-lab reproducibility tests .

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodological Answer : Discrepancies in IR or NMR data often arise from solvation or tautomerism. Researchers should:

- Compare spectra across solvents (DMSO-d6 vs. CDCl3) to identify solvent-dependent shifts.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Publish raw spectral data in open-access repositories for cross-validation .

Q. What strategies improve the compound’s stability during long-term storage?

- Methodological Answer : Stability is enhanced by:

- Storing under argon at –20°C in amber vials to prevent photodegradation.

- Lyophilization for solid-state storage, reducing hydrolytic degradation.

- Regular HPLC monitoring of stored samples to detect decomposition (e.g., Boc group loss) .

Data Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in yields (e.g., 50% vs. 75%) may stem from trace moisture in reactions. Karl Fischer titration of solvents and reagents can identify moisture content, while glovebox techniques ensure anhydrous conditions .

- Divergent UV-Vis λmax Values : Differences arise from varying benzothiazole substituents. Researchers should standardize substituent effects using Hammett plots or TD-DFT calculations to correlate structure with spectral shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.